Cas no 1806939-99-0 (6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride)

6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride
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- インチ: 1S/C7H2Cl2F2INO/c8-3-1-2(6(10)11)4(5(9)14)7(12)13-3/h1,6H
- InChIKey: PRQNQDJCMGVDOC-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)Cl)=C(C(F)F)C=C(N=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 30
6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029052371-500mg |
6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride |
1806939-99-0 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
Alichem | A029052371-1g |
6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride |
1806939-99-0 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029052371-250mg |
6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride |
1806939-99-0 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride 関連文献
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Song-Bo Lu,Hongxin Chai,Jas S. Ward,Mao Quan,Jin Zhang,Kari Rissanen,Ray Luo Chem. Commun., 2020,56, 888-891
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chlorideに関する追加情報
Professional Introduction to 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride (CAS No. 1806939-99-0)
6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, with the CAS number 1806939-99-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both chloro and iodine substituents, make it a versatile building block for the development of novel therapeutic agents.
The< strong>naming convention of this compound follows the IUPAC rules, which ensures clarity and precision in its identification. The term "pyridine" indicates its heterocyclic aromatic backbone, while the substituents "chloro," "difluoromethyl," and "iodo" provide specific details about its molecular structure. The suffix "-carbonyl chloride" highlights the presence of a highly reactive carbonyl group, which is a crucial feature for further chemical transformations.
In recent years, there has been a surge in research focused on developing new drugs with improved efficacy and reduced side effects. Among these efforts, small molecule inhibitors have played a pivotal role. The compound 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride has emerged as a valuable tool in this context. Its reactivity allows for the facile introduction of additional functional groups, making it an ideal candidate for constructing complex drug molecules.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers can develop treatments that modulate these pathways effectively. The structural features of 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride make it an excellent scaffold for such inhibitors.
Recent studies have demonstrated its utility in the development of tyrosine kinase inhibitors (TKIs). These inhibitors are particularly important in cancer therapy, as they can selectively block the activity of abnormal kinases that drive tumor growth. For instance, researchers have utilized derivatives of this compound to develop novel TKIs with enhanced binding affinity and selectivity. This has been achieved by leveraging its reactive sites to introduce pharmacophores that interact precisely with target kinases.
The< strong>synthetic versatility of 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride is another area where it shines. The presence of both chloro and iodine substituents provides multiple points for functionalization. This allows chemists to tailor the molecule's properties for specific applications. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at various positions on the pyridine ring. Such modifications can significantly alter the biological activity of the resulting compounds.
In addition to its role in kinase inhibition, this compound has also been explored in other therapeutic areas. For instance, it has been used as a precursor in the synthesis of antiviral agents. Viruses often rely on host cell machinery for replication, and inhibiting these processes can help control viral infections. The structural motifs present in 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride can be modified to create molecules that disrupt viral replication cycles.
The< strong>pharmacokinetic properties of derivatives derived from this compound are also subjects of intense study. Researchers are particularly interested in optimizing solubility, bioavailability, and metabolic stability to enhance drug delivery and efficacy. By carefully selecting substituents and optimizing molecular structure, it is possible to develop compounds that exhibit desirable pharmacokinetic profiles.
The use of computational methods has further accelerated the discovery process involving 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride. Molecular modeling techniques allow researchers to predict how different modifications will affect a molecule's biological activity. This approach has been instrumental in identifying lead compounds for further optimization. By integrating experimental data with computational predictions, scientists can streamline the drug discovery pipeline significantly.
In conclusion, 6-Chloro-4-(difluoromethyl)-2-iodopyridine-3-carbonyl chloride (CAS No.< strong>1806939-99-0) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for developing novel therapeutic agents. As research continues to evolve, this compound is likely to play an even greater role in addressing some of medicine's most pressing challenges.
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